5-Oxopyrrolidine-3-carboxamide, 1-(4-isopropylbenzyl)-N-(4-allyloxyphenyl)-
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Overview
Description
5-OXO-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE is a synthetic organic compound characterized by a pyrrolidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of Functional Groups: The phenyl and prop-2-en-1-yloxy groups are introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Final Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the carboxamide group under conditions that may include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: Used in studies to understand the interaction of small molecules with biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The exact pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-OXO-N-[4-(METHOXY)PHENYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE
- 5-OXO-N-[4-(ETHOXY)PHENYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE
Uniqueness
The unique feature of 5-OXO-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}PYRROLIDINE-3-CARBOXAMIDE is the presence of the prop-2-en-1-yloxy group, which can undergo additional chemical transformations, providing a versatile handle for further functionalization. This makes it a valuable compound for developing new derivatives with potentially enhanced biological activity.
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-oxo-1-[(4-propan-2-ylphenyl)methyl]-N-(4-prop-2-enoxyphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H28N2O3/c1-4-13-29-22-11-9-21(10-12-22)25-24(28)20-14-23(27)26(16-20)15-18-5-7-19(8-6-18)17(2)3/h4-12,17,20H,1,13-16H2,2-3H3,(H,25,28) |
InChI Key |
BXDAHCQUEITDEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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